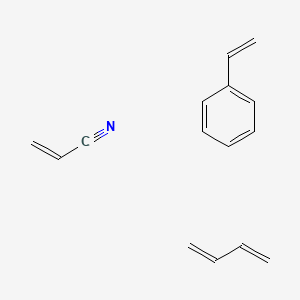
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene
Cat. No. B1211388
M. Wt: 211.3 g/mol
InChI Key: XECAHXYUAAWDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05225479
Procedure details


The procedure of Example i was repeated except a total of 273 grams of acrylonitrile was used instead of the total of 546 grams as per Example 1. In this example, the incremental addition was repeated except only one half of each amount of acrylonitrile was used. A portion of the latex was isolated for subsequent blending and the remaining latex coagulated as per Example 1. The dry rubber had a Mooney viscosity (100° C.) of 127, a bound acrylonitrile content of 3.8 weight percent (by Carlo Erba nitrogen analysis), a bound styrene content of 40.4 weight percent (by FTIR analysis) and a glass transition temperature of -28° C. (by DSC, Differential Scanning Calorimetry).


[Compound]
Name
127
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:5]=[CH:6][CH:7]=[CH2:8].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:1](#[N:4])[CH:2]=[CH2:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
273 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Three
[Compound]
|
Name
|
127
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the latex was isolated for subsequent blending
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1.C(C=C)#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
